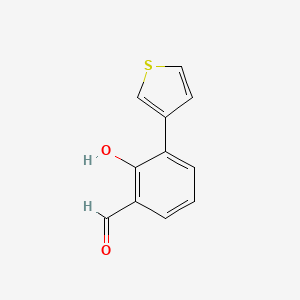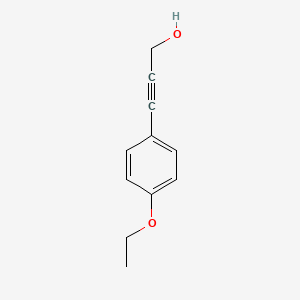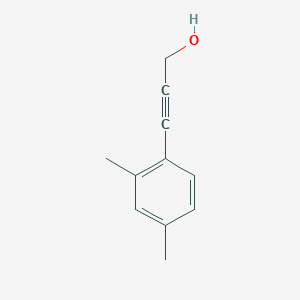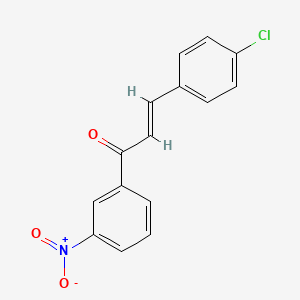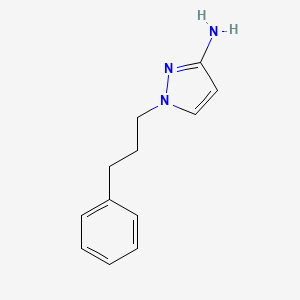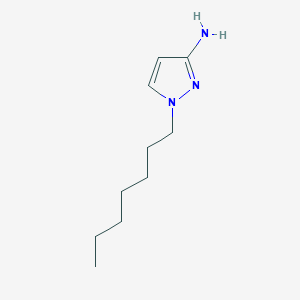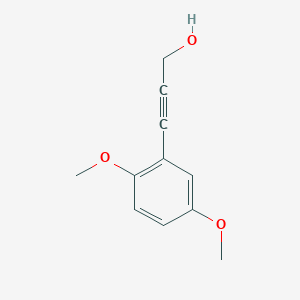
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol is an organic compound belonging to the class of dimethoxybenzenes These compounds are characterized by a benzene ring substituted with two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with propargyl alcohol in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up using standard organic synthesis techniques. The reaction conditions, such as temperature and solvent, can be optimized to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and catalysts.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metals, which can then participate in catalytic cycles. The methoxy groups and the alkyne moiety play crucial roles in its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Methoxyphenyl)prop-2-yn-1-ol
- 3-(3,5-Dimethylphenyl)prop-2-yn-1-ol
- 3-(4-(N,N-Dimethylamino)phenyl)prop-2-yn-1-ol
Uniqueness
3-(2,5-Dimethoxyphenyl)prop-2-yn-1-ol is unique due to the presence of two methoxy groups on the benzene ring, which significantly influence its chemical reactivity and potential applications. The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-5-6-11(14-2)9(8-10)4-3-7-12/h5-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHFYEJQEHGHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)
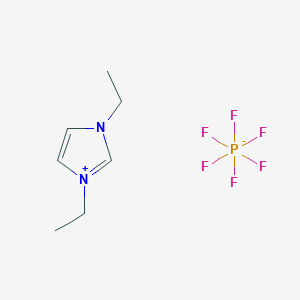

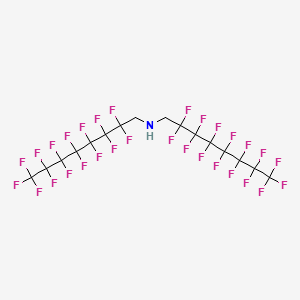
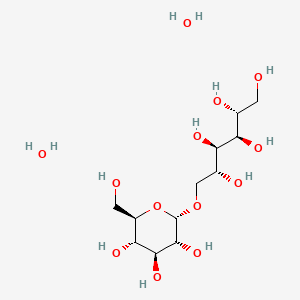
![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)


